3-butyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
The compound “3-butyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a pyrano[2,3-d]pyrimidine-2,4-dione derivative . These compounds have been synthesized and evaluated for their inhibitory activity towards PARP-1 .
Synthesis Analysis
The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives involves a series of reactions . The process typically involves heating under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. It is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions typically involve the transformation of 5-acetyl-4-aminopyrimidines into pyrido[2,3-d]pyrimidin-5-one derivatives .Mechanism of Action
The mechanism of action of these compounds is related to their inhibitory activity towards PARP-1 . PARP-1 is involved in DNA repair damage, and inhibitors of this enzyme have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Future Directions
The future directions for research on “3-butyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” could involve further exploration of its inhibitory activity towards PARP-1 . This could include more detailed studies on its mechanism of action, as well as investigations into its potential use in combination with other therapeutic agents for the treatment of cancer .
Properties
CAS No. |
877809-49-9 |
---|---|
Molecular Formula |
C25H27N5O3 |
Molecular Weight |
445.523 |
IUPAC Name |
3-butyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H27N5O3/c1-3-4-15-30-23(31)21-22(27(2)25(30)32)26-24-28(16-8-17-29(21)24)18-11-13-20(14-12-18)33-19-9-6-5-7-10-19/h5-7,9-14H,3-4,8,15-17H2,1-2H3 |
InChI Key |
LXDCZDUBRGHISP-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
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